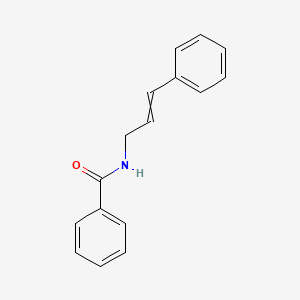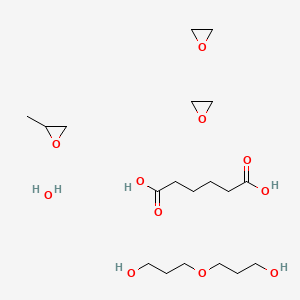
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol;2-methyloxirane;oxirane;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid, methyloxirane, and oxirane, with oxybis[propanol] acting as an ether linkage. This compound is known for its unique structural properties and is used in various industrial applications due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) involves a series of polymerization reactions. The primary components, hexanedioic acid, methyloxirane, and oxirane, undergo condensation polymerization. This process typically requires:
Catalysts: Acidic or basic catalysts to facilitate the polymerization.
Temperature: Elevated temperatures to promote the reaction.
Pressure: Controlled pressure conditions to ensure proper polymer formation.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the monomers are mixed in precise ratios. The reaction conditions are carefully monitored to ensure consistent quality and yield. The polymer is then purified and processed into its final form, which can be used in various applications.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced forms of the polymer.
Scientific Research Applications
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical devices.
Medicine: Explored for drug delivery systems due to its stability and controlled release properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, influencing their behavior and properties. The specific pathways involved depend on the application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with 2-methyloxirane polymer with oxirane ether with D-glucitol (6:1)
- Hexanedioic acid, polymer with 2-methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1)
Uniqueness
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) stands out due to its unique combination of monomers and the resulting properties. Its stability, versatility, and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
63549-52-0 |
|---|---|
Molecular Formula |
C19H40O11 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol;2-methyloxirane;oxirane;hydrate |
InChI |
InChI=1S/C6H10O4.C6H14O3.C3H6O.2C2H4O.H2O/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8;1-3-2-4-3;2*1-2-3-1;/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;3H,2H2,1H3;2*1-2H2;1H2 |
InChI Key |
YMAZZEJEPQIHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C1CO1.C1CO1.C(CCC(=O)O)CC(=O)O.C(CO)COCCCO.O |
Related CAS |
63549-52-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


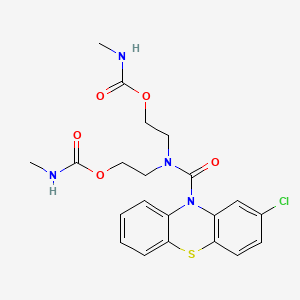
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)


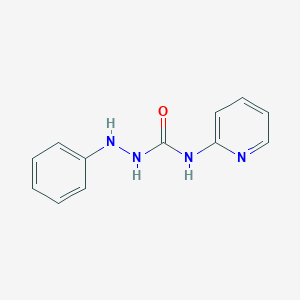

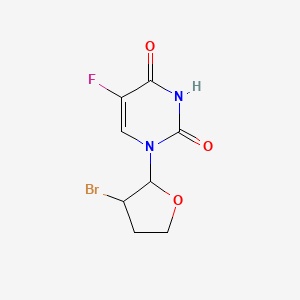
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
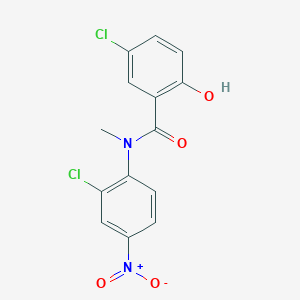

![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
